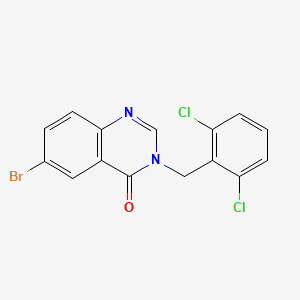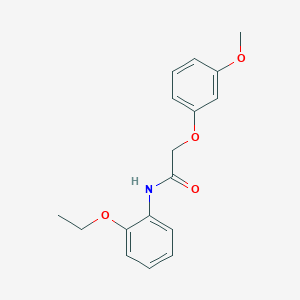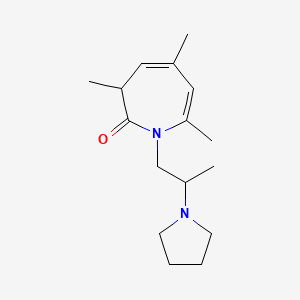
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a chloro-methoxyphenyl and a methoxy-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2-methoxy-5-methylaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves the acylation of the amine with acryloyl chloride to yield the desired propenamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
科学研究应用
Chemistry
In chemistry, 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, coatings, and other high-performance materials.
作用机制
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-4-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-ethylphenyl)-2-propenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings The presence of both chloro and methoxy groups, along with the propenamide moiety, imparts distinct chemical and biological properties
属性
CAS 编号 |
853350-11-5 |
|---|---|
分子式 |
C18H18ClNO3 |
分子量 |
331.8 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO3/c1-12-7-9-15(22-2)14(11-12)20-17(21)10-8-13-5-4-6-16(23-3)18(13)19/h4-11H,1-3H3,(H,20,21)/b10-8+ |
InChI 键 |
FXPXGBJBYBUWHZ-CSKARUKUSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)



![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)






